Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate
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Overview
Description
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl ester group, a phenyl group, and a phenylsulfanyl group attached to the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and an appropriate leaving group on the pyridazine ring.
Esterification: The carboxylic acid group on the pyridazine ring can be esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides, Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazines.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
Scientific Research Applications
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: Used as a probe to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.
Agrochemicals: Studied for its potential as a herbicide or pesticide due to its ability to interfere with plant metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to the active sites of enzymes, thereby inhibiting their catalytic activity.
Modulate Receptors: Interact with cell surface or intracellular receptors, leading to changes in cellular signaling and function.
Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.
Disrupt Cellular Processes: Interfere with DNA replication, protein synthesis, or other essential cellular processes.
Comparison with Similar Compounds
Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate can be compared with other pyridazine derivatives, such as:
Ethyl 6-phenyl-3-(methylsulfanyl)-4-pyridazinecarboxylate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group, leading to different chemical properties and biological activities.
Ethyl 6-phenyl-3-(phenylsulfonyl)-4-pyridazinecarboxylate: Contains a sulfonyl group instead of a sulfanyl group, which can affect its reactivity and pharmacological profile.
Ethyl 6-phenyl-3-(phenylamino)-4-pyridazinecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 6-phenyl-3-phenylsulfanylpyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-2-23-19(22)16-13-17(14-9-5-3-6-10-14)20-21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBYMFFTFQCRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1SC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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